

Application Note: High-Efficiency Asymmetric Transfer Hydrogenation using (S,S)-Ts-DENEb(reg)

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Compound of Interest

Compound Name: (S,S)-Ts-DENEb(reg)

CAS No.: 1384974-37-1

Cat. No.: B1413110

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Executive Summary

Product: (S,S)-Ts-DENEb(reg) [Takasago International Corp.][1][2] CAS Registry Number: 1384974-37-1 Primary Application: Asymmetric Transfer Hydrogenation (ATH) of ketones and imines. Key Advantage: "Tethered" ligand architecture preventing arene dissociation, resulting in extreme stability, high Turnover Numbers (TON > 10,000), and applicability to Dynamic Kinetic Resolution (DKR).

This guide details the operational protocols for utilizing (S,S)-Ts-DENEb, a second-generation "tethered" Ruthenium(II) catalyst. Unlike traditional Noyori-Ikariya catalysts (e.g., Ru-TsDPEN-Cymene), DENEb features a covalent linker between the chiral diamine and the arene ligand. This structural rigidity inhibits the primary deactivation pathway—arene dissociation—enabling the synthesis of chiral pharmaceutical intermediates with industrial scalability and minimal metal contamination.

Part 1: Technical Background & Mechanism[4]

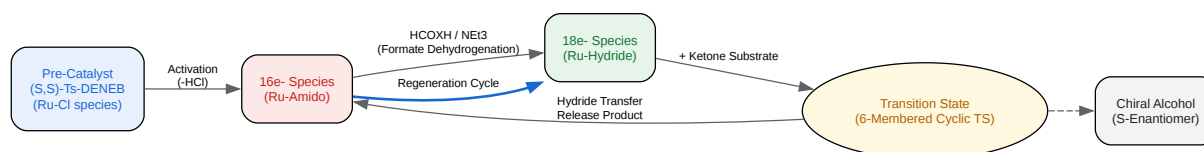
The "Tethering" Advantage

In conventional ATH catalysts, the arene ligand (e.g., p-cymene) stabilizes the ruthenium center. However, under dilute conditions or extended reaction times, this arene can dissociate, leading to catalyst precipitation (Ruthenium black) and loss of activity.

(S,S)-Ts-DENEb solves this via an oxo-tether, connecting the diphenylethylenediamine (DPEN) backbone to the arene. This creates a "tridentate-like" effect, locking the geometry and extending catalyst lifetime significantly.

Mechanistic Pathway (Metal-Ligand Bifunctional Catalysis)

The reaction proceeds via an outer-sphere mechanism where the substrate does not bind directly to the metal center, but rather interacts with the Ru-H and N-H functionalities simultaneously.



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Figure 1: Catalytic cycle of (S,S)-Ts-DENEb. The cycle oscillates between the 16-electron amido species and the 18-electron hydride species. The tether (not shown for simplicity) ensures the arene remains coordinated throughout the cycle.

Part 2: Pharmaceutical Applications & Data[4][5] Dynamic Kinetic Resolution (DKR)

The most powerful application of (S,S)-Ts-DENEb is the DKR of racemic

-substituted ketones. Because the catalyst is stable under slightly basic conditions (necessary for racemization of the substrate), it converts 100% of a racemic starting material into a single diastereomer/enantiomer.

Target Class:

-amino ketones,

-keto esters,

-chloro ketones.

Comparative Performance Data

The table below illustrates the efficiency of DENEb versus the untethered standard (Ru-TsDPEN-Cymene) in the reduction of acetophenone derivatives.

Parameter	Standard Noyori Catalyst	(S,S)-Ts-DENEb	Impact
S/C Ratio	500 - 1,000	2,000 - 30,000	Drastically reduced metal cost/impurity
Reaction Time	12 - 24 hours	2 - 6 hours	Higher throughput
Stability	Sensitive to air/dilution	Robust	Easier handling
Enantioselectivity	95-97% ee	>98% ee	Reduced purification burden

Part 3: Detailed Experimental Protocol

Protocol A: General ATH of Ketones using Formic Acid/TEA

Objective: Synthesis of (S)-1-phenylethanol derivatives (Model Reaction).

Materials & Reagents^{[1][2][3][4][5][6][7][8][9]}

- Catalyst: (S,S)-Ts-DENEb (CAS: 1384974-37-1)^{[1][5][6][10][11]}

- Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).[4] Commercially available or freshly prepared.
- Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Note: DENEb works well in azeotropic mixtures, but non-protic solvents often yield faster rates.
- Substrate: Acetophenone (10 mmol).

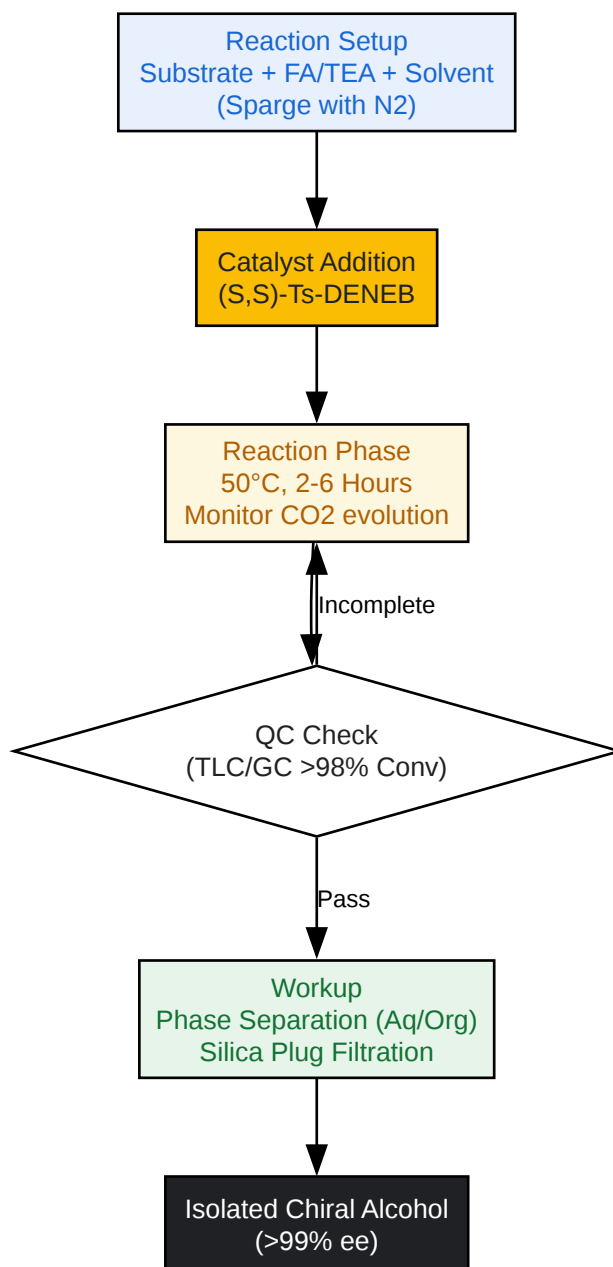
Step-by-Step Procedure

- Catalyst Stock Solution Preparation:
 - In a vial, dissolve 6.5 mg (0.01 mmol) of (S,S)-Ts-DENEb in 1 mL of degassed DMF or EtOAc.
 - Note: This provides a stock for S/C = 1000.[2] For higher S/C, dilute further.
- Reaction Setup:
 - To a 50 mL round-bottom flask equipped with a magnetic stir bar, add:
 - Acetophenone (1.20 g, 10 mmol).
 - Formic Acid/TEA 5:2 complex (3.0 mL).
 - Solvent (EtOAc, 5 mL).
 - Degassing: Sparge the mixture with Nitrogen for 5 minutes. Although DENEb is robust, oxygen removal ensures maximum TON.
- Initiation:
 - Add the catalyst solution (amount corresponding to S/C = 1000, i.e., 10 μ mol).
 - Heat the mixture to 50°C (internal temperature).
- Monitoring:

- Monitor CO₂ evolution (bubbler). Reaction is typically complete when gas evolution ceases.
- Check conversion via TLC or GC after 2 hours.
- Workup (Quench & Extract):
 - Cool to room temperature.[6]
 - Add Water (10 mL) to dissolve salts.
 - Extract with Ethyl Acetate (3 x 10 mL).
 - Wash combined organics with Brine (10 mL).
 - Dry over

and concentrate in vacuo.
- Purification:
 - Pass through a short silica plug (eluent: Hexane/EtOAc 8:2) to remove residual Ruthenium.[9]

Workflow Diagram



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Figure 2: Operational workflow for bench-scale synthesis using (S,S)-Ts-DENEb.

Part 4: Troubleshooting & Optimization

Low Conversion?

- Check CO₂ Removal: The reaction produces CO₂ gas. If the vessel is sealed too tightly without a vent, pressure buildup can slow the reaction (Le Chatelier's principle). Use a

bubbler or an open needle.

- Water Content: While robust, excessive water (>1%) in the solvent can slow the hydride transfer. Use anhydrous solvents.[4]

Low Enantioselectivity?

- Temperature: Lower the temperature. While DENEb is active at 60°C, running at 30°C often boosts ee% from 95% to >99%, albeit with longer reaction times.
- Base Concentration: Ensure the FA/TEA ratio is strictly 5:2. Excess amine can sometimes erode ee% by promoting non-catalyzed background racemization of sensitive substrates.

Safety Note

- Exotherm: Large-scale reactions (>100g) can be exothermic upon CO₂ release. Add catalyst in portions or control temperature via a cooling jacket.

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